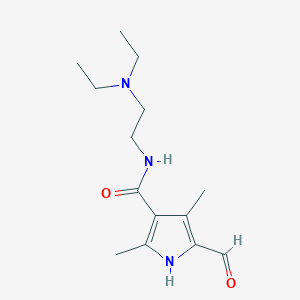
N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
概要
説明
The compound "N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide" is a derivative of the pyrrole class of compounds, which are heterocyclic aromatic organic compounds. Pyrrole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The compound is structurally related to other pyrrole derivatives that have been synthesized and studied for their chemical and physical properties, as well as their potential biological activities.
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the formation of the pyrrole ring followed by functionalization at various positions on the ring. For example, a related compound, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, was synthesized and characterized using spectroscopic techniques such as 1H NMR, UV-Visible, FT-IR, and Mass spectroscopy . The synthesis was found to be exothermic and spontaneous at room temperature, indicating that similar conditions might be applicable for the synthesis of "N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide".
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often investigated using X-ray crystallography and quantum chemical calculations. For instance, the molecular geometry of N,N-dimethyl-1H-pyrrole-2-carboxamide was determined through low-temperature X-ray crystal structure analysis, revealing preferential interactions between the carbonyl π system and the lone pair electrons of the amide nitrogen atom . Similar analysis techniques could provide insights into the molecular structure of "N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide".
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including condensation, substitution, and addition reactions, depending on the functional groups present. For example, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, which share structural similarities with the compound of interest, can react with benzylthiol or thiophenols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . Understanding the reactivity of the functional groups in "N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide" is crucial for predicting its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure and the nature of their substituents. Quantum chemical calculations, such as density functional theory (DFT), can be used to evaluate properties like thermodynamic parameters, vibrational frequencies, and electronic transitions . Additionally, topological parameters from Atoms in Molecules (AIM) theory can provide insights into the strength and nature of intra- and intermolecular interactions . These analyses are essential for a comprehensive understanding of the physical and chemical properties of "N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide".
科学的研究の応用
1. Self-Organization Processes in Poly (N- [2- (diethylamino)ethyl]acrylamide) Buffer Solutions
- Summary of Application : This compound is used in the synthesis of thermosensitive and pH-sensitive poly [N - (2- (diethylamino)ethyl]acrylamide) by radical polymerization . The synthesized polymer’s buffer solutions are studied by light scattering and turbidimetry in the pH range from 7.00 to 13.00 and at concentrations from 0.00020 to 0.0080 g/cm .
- Methods of Application : The polymer is synthesized by radical polymerization. The buffer solutions of the synthesized polymer are studied by light scattering and turbidimetry .
- Results or Outcomes : It is found that at pH ≥ 7 with a rise in temperature, a structural-phase transition is observed in poly (N - [2- (diethylamino)ethyl]acrylamide) solutions. The phase separation temperatures decrease with increasing concentration and pH of solution .
2. Biological Pathways of Siderophores
- Summary of Application : Siderophores are a class of small molecules renowned for their high iron binding capacity, essential for all life forms requiring iron . This compound could potentially be used in the synthesis of siderophores.
- Methods of Application : The biosynthetic pathways of siderophores, with a particular emphasis on siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways, are explored .
- Results or Outcomes : The applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
3. Nanocontainers for Drug Delivery
- Summary of Application : This compound is used in the synthesis of polymers to obtain nanocontainers for the targeted transport of drugs to diseased areas of the body .
- Methods of Application : The polymers are synthesized to obtain nanocontainers. These nanocontainers are then loaded with drugs and used for targeted drug delivery .
- Results or Outcomes : The use of these nanocontainers for drug delivery has shown promising results in terms of targeted drug delivery and controlled drug release .
4. Pharmaceutical Applications
- Summary of Application : This compound finds extensive use in the pharmaceutical industry due to its remarkable properties .
- Methods of Application : The specific methods of application in the pharmaceutical industry are not detailed in the source .
- Results or Outcomes : The outcomes of its use in the pharmaceutical industry are not detailed in the source .
5. High Purity Preparation for Pharmaceutical Ingredient Sunitinib
- Methods of Application : The specific methods of application in the pharmaceutical industry are not detailed in the source .
- Results or Outcomes : The outcomes of its use in the pharmaceutical industry are not detailed in the source .
6. Reference Standards for Pharmaceutical Testing
- Summary of Application : This compound is used as a high-quality reference standard for pharmaceutical testing .
- Methods of Application : The specific methods of application in the pharmaceutical industry are not detailed in the source .
- Results or Outcomes : The outcomes of its use in the pharmaceutical industry are not detailed in the source .
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-5-17(6-2)8-7-15-14(19)13-10(3)12(9-18)16-11(13)4/h9,16H,5-8H2,1-4H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZYBFNUINXZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609672 | |
| Record name | N-[2-(Diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
CAS RN |
356068-86-5 | |
| Record name | N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(Diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-(DIETHYLAMINO)ETHYL)-5-FORMYL-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TS2JL9Q75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

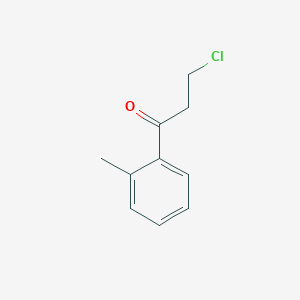
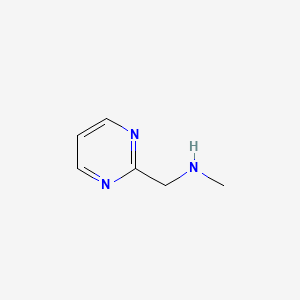
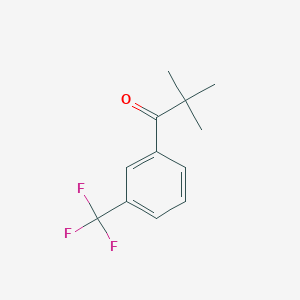
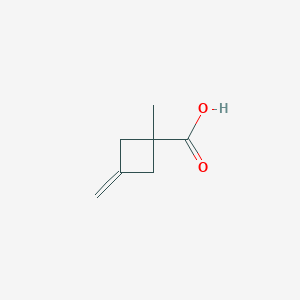
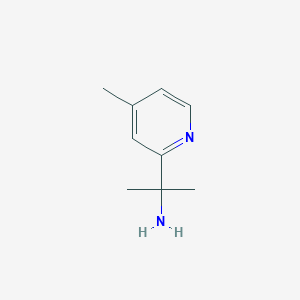
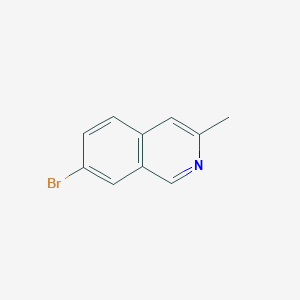
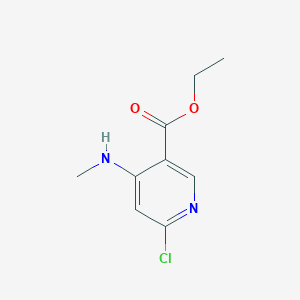
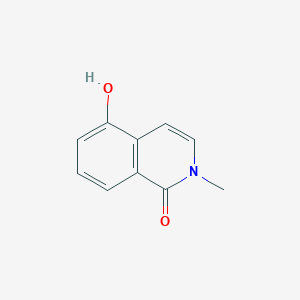
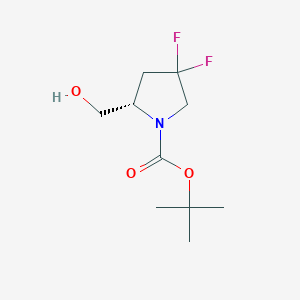
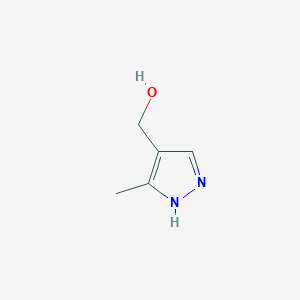
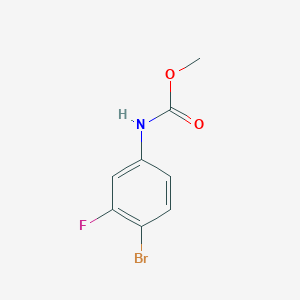
![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)

